3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique combination of chlorine, methoxy, and trifluoromethyl groups attached to a pyridine ring. These functional groups confer distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the stepwise vapor-phase chlorination followed by fluorination . Another approach involves the use of transition metal-based catalysts such as iron fluoride at high temperatures (>300°C) for simultaneous vapor-phase chlorination and fluorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield deoxygenated or partially reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable probe in studying biological systems and enzyme interactions.
Mechanism of Action
The mechanism by which 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine and methoxy groups, modulates the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which differentiates it from other trifluoromethylpyridine derivatives. This methoxy group influences the compound’s electronic properties and reactivity, making it particularly useful in specific synthetic applications and biological studies .
Properties
IUPAC Name |
3-chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-4(8)2-3-5(12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMSUMGQLYZWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247834 | |
Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-05-3 | |
Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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